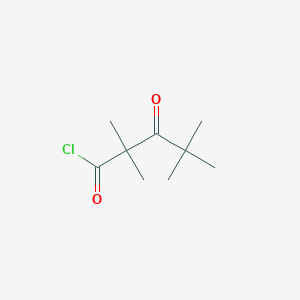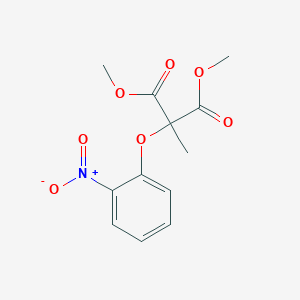
Dimethyl methyl(2-nitrophenoxy)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl methyl(2-nitrophenoxy)propanedioate is an organic compound with a complex structure that includes both ester and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl methyl(2-nitrophenoxy)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols in the presence of acid catalysts. One common method includes the reaction of dimethyl malonate with 2-nitrophenol under acidic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or hydrochloric acid as the catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency .
化学反応の分析
Types of Reactions
Dimethyl methyl(2-nitrophenoxy)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or amines for converting esters to amides.
Hydrolysis: Aqueous solutions of strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of amides or acids from esters.
Hydrolysis: Production of carboxylic acids from esters.
科学的研究の応用
Dimethyl methyl(2-nitrophenoxy)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Dimethyl methyl(2-nitrophenoxy)propanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential antimicrobial or anticancer effects. The ester groups can be hydrolyzed to release active carboxylic acids, which may further participate in biochemical pathways .
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate in organic synthesis.
Uniqueness
The combination of these groups allows for a wider range of chemical transformations and biological activities compared to simpler esters like dimethyl malonate .
特性
CAS番号 |
188407-69-4 |
|---|---|
分子式 |
C12H13NO7 |
分子量 |
283.23 g/mol |
IUPAC名 |
dimethyl 2-methyl-2-(2-nitrophenoxy)propanedioate |
InChI |
InChI=1S/C12H13NO7/c1-12(10(14)18-2,11(15)19-3)20-9-7-5-4-6-8(9)13(16)17/h4-7H,1-3H3 |
InChIキー |
XOXRLXHDSUXWQS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)OC)(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)
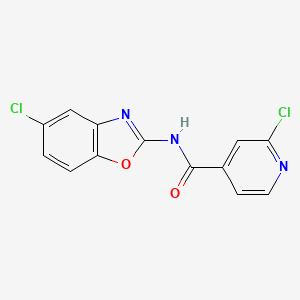
![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)
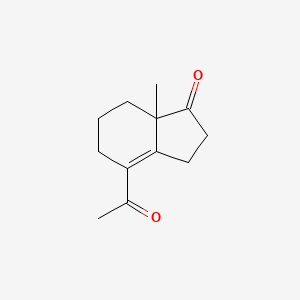
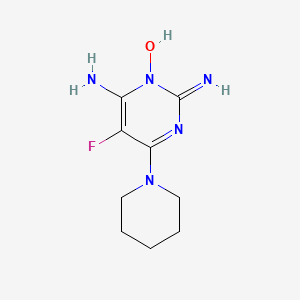
![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
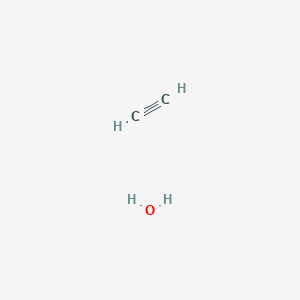
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
